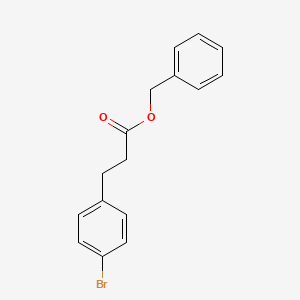

Benzyl 3-(4-bromophenyl)propanoate

Description

BenchChem offers high-quality Benzyl 3-(4-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-(4-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H15BrO2 |

|---|---|

Molecular Weight |

319.19 g/mol |

IUPAC Name |

benzyl 3-(4-bromophenyl)propanoate |

InChI |

InChI=1S/C16H15BrO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2 |

InChI Key |

KGKZBYDXELYXOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl 3-(4-bromophenyl)propanoate CAS number 845890-31-5

CAS Number: 845890-31-5 Chemical Formula: C₁₆H₁₅BrO₂ Molecular Weight: 319.20 g/mol

Executive Summary & Chemical Identity

Benzyl 3-(4-bromophenyl)propanoate is a high-value synthetic intermediate primarily utilized in the development of peptidomimetics, tyrosine kinase inhibitors, and metabolic disease therapeutics. Structurally, it consists of a 3-(4-bromophenyl)propanoic acid core protected by a benzyl ester.

This compound serves a dual purpose in medicinal chemistry:

-

Orthogonal Protection: The benzyl ester masks the carboxylic acid, providing stability against basic hydrolysis while remaining cleavable via hydrogenolysis (H₂/Pd-C) or harsh acidic hydrolysis.

-

Diversification Handle: The para-bromide moiety acts as an electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of compound libraries.

Physicochemical Profile

| Property | Specification | Note |

| Appearance | Off-white solid or viscous oil | Dependent on purity/crystallinity. |

| Boiling Point | ~420°C (Predicted) | Decomposition likely before boiling at atm pressure. |

| Solubility | DCM, EtOAc, DMSO, DMF | Insoluble in water. |

| LogP | 4.52 (Predicted) | Highly lipophilic; requires organic co-solvents for bio-assays. |

Critical Synthesis Protocols

Note: The following protocols synthesize the target from the commercially available parent acid, 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7).

Method A: Base-Mediated Alkylation (Preferred)

Rationale: This method utilizes Benzyl Bromide (BnBr) and a mild base. It is preferred over Fischer esterification because it avoids equilibrium issues (water removal) and proceeds to high conversion under mild conditions.

Reagents:

-

3-(4-bromophenyl)propanoic acid (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone

Workflow:

-

Dissolution: Dissolve 3-(4-bromophenyl)propanoic acid in DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes to generate the carboxylate anion.

-

Alkylation: Add Benzyl bromide dropwise. Caution: Exothermic.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear; the ester (Rf ~0.6) will appear.

-

Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Method B: Steglich Esterification (Coupling Agent)

Rationale: Used when the substrate contains other halides or groups sensitive to the alkylation conditions of Method A.

Reagents:

-

Parent Acid (1.0 equiv)

-

Benzyl Alcohol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv, Catalyst)

-

Solvent: DCM (Dichloromethane)

Workflow:

-

Dissolve Acid and Benzyl Alcohol in dry DCM at 0°C.

-

Add DMAP followed by portion-wise addition of DCC.

-

Allow to warm to room temperature and stir overnight.

-

Filter off the precipitated DCU (dicyclohexylurea) byproduct.

-

Wash filtrate with 1M HCl, saturated NaHCO₃, and brine.

Synthetic Logic & Application Workflow

The utility of CAS 845890-31-5 lies in its ability to undergo chemoselective transformations. The diagram below illustrates the standard "Build-Couple-Deprotect" logic used in drug discovery.

Figure 1: The strategic role of Benzyl 3-(4-bromophenyl)propanoate in modular drug synthesis. The benzyl group protects the acid while the bromine allows for structural elaboration.

Key Reaction: Palladium-Catalyzed Cross-Coupling

The aryl bromide is an excellent substrate for Suzuki-Miyaura coupling.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Partner: Aryl/Heteroaryl boronic acids.

-

Significance: This step allows researchers to install pharmacophores (e.g., pyridine, indole) onto the propanoate scaffold to target specific kinase pockets (e.g., VEGFR, PDGFR).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted spectroscopic markers.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.30 – 7.45 | Multiplet | 7H | Benzyl aromatic (5H) + Aryl-Br meta (2H) |

| 7.05 – 7.10 | Doublet (J=8.4 Hz) | 2H | Aryl-Br ortho (to alkyl chain) |

| 5.12 | Singlet | 2H | Benzyl CH₂ -O |

| 2.95 | Triplet (J=7.5 Hz) | 2H | Ar-CH₂ -CH₂ |

| 2.65 | Triplet (J=7.5 Hz) | 2H | CH₂-CH₂ -CO |

Diagnostic Check:

-

Look for the disappearance of the broad carboxylic acid singlet (10–12 ppm).

-

Confirm the presence of the sharp singlet at ~5.12 ppm (Benzyl CH₂).

-

The para-substitution pattern of the bromophenyl group typically manifests as two distinct doublets (an "AB system") in the aromatic region, though overlap with the benzyl ring is possible.

Mass Spectrometry (ESI)[1]

-

Molecular Ion: Expect [M+Na]⁺ or [M+H]⁺.

-

Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) will create a characteristic 1:1 doublet ratio in the molecular ion peak (M and M+2). This is the definitive confirmation of the bromine atom's retention.

Safety & Handling

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: The parent benzyl bromide is a potent lachrymator. Perform Method A in a well-ventilated fume hood.

-

Storage: Store at 2–8°C. Esters can hydrolyze over time if exposed to moisture; keep under inert atmosphere (Argon/Nitrogen) for long-term storage.

References

-

Synthesis of Benzyl Esters (General Protocol): Organic Syntheses, Coll. Vol. 3, p. 167 (1955). Link

-

Cross-Coupling of Benzyl Bromides/Esters: Mao, J., et al. "Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides." Org.[1][2][3] Lett. 2014, 16, 5304–5307.[3] Link

-

Parent Acid Properties (3-(4-bromophenyl)propanoic acid): Sigma-Aldrich Product Specification, CAS 1643-30-7.[4] Link

-

Kinase Inhibitor Scaffolds (Contextual Application): Gangjee, A., et al. "N4-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors."[5] Bioorg. Med. Chem. 2012, 20(8), 2697–2706. Link

-

Steglich Esterification Mechanism: Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed. 1978, 17, 522. Link

Sources

- 1. chegg.com [chegg.com]

- 2. Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]

- 4. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Bromophenyl Propanoate Esters: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the safety considerations, handling protocols, and chemical properties of bromophenyl propanoate esters. As a class of compounds frequently utilized in organic synthesis and as intermediates in pharmaceutical development, a thorough understanding of their characteristics is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer a synthesized perspective, grounded in the principles of chemical reactivity and toxicology, to empower researchers with the knowledge to work with these compounds confidently and safely.

Understanding the Hazard Profile: A Mechanistic Approach

Bromophenyl propanoate esters are generally classified as irritants, with the potential for more severe health effects depending on the specific isomer and conditions of exposure. A comprehensive understanding of the "why" behind these hazards is crucial for effective risk mitigation.

The Basis of Irritation and Sensitization

The primary health concern associated with short-term exposure to bromophenyl propanoate esters is irritation to the skin, eyes, and respiratory system.[1][2] This can be attributed to several factors:

-

Hydrolysis: Upon contact with moisture on the skin or mucous membranes, esters can undergo hydrolysis, breaking down into their constituent bromophenol and propanoic acid.[3][4] Both of these degradation products can be more irritating than the parent ester. The acidic nature of the carboxylic acid and the inherent reactivity of the brominated phenol contribute to an inflammatory response.[4]

-

Reactivity of the Bromine Atom: The presence of a bromine atom on the aromatic ring increases the reactivity of the molecule. Halogenated aromatic compounds can act as alkylating agents or generate reactive species that interact with biological macromolecules, leading to skin sensitization and dermatitis in susceptible individuals.[2] The interaction between an irritant and the skin can lead to disruption of the skin barrier and induction of a cytokine cascade, resulting in an inflammatory reaction.[5]

Systemic Toxicity and Metabolism

While acute systemic toxicity for many bromophenyl propanoate esters is considered low, with LD50 values generally over 1 g/kg for related brominated aromatic compounds, chronic exposure and the metabolic fate of these substances warrant careful consideration.[6]

-

Metabolic Pathways: In the body, these esters are likely metabolized through two primary pathways: hydrolysis of the ester linkage and debromination of the aromatic ring.[6][7] The resulting bromophenols can undergo further oxidation.

-

Potential for Bioaccumulation: Like many halogenated organic compounds, bromophenyl propanoate esters and their metabolites can be persistent and may have the potential to bioaccumulate.[8]

-

Toxicity of Metabolites: The debromination process can sometimes lead to the formation of more toxic compounds.[6] For instance, some di- and tribromobenzenes are known to be hepatotoxic.[6]

Physicochemical and Reactivity Hazards

Beyond the biological hazards, the physical and chemical properties of these esters dictate their safe handling and storage.

-

Thermal Decomposition: At elevated temperatures, such as in the event of a fire or during certain high-temperature reactions, brominated organic compounds can decompose to produce hazardous gases, including hydrogen bromide and carbon monoxide.[8] Hydrogen bromide is a corrosive gas that can cause severe respiratory damage.

-

Incompatibilities: These compounds are generally incompatible with strong oxidizing agents, strong bases, and strong acids, which can accelerate their decomposition or lead to vigorous reactions.[8]

The following diagram illustrates the primary hazard pathways for bromophenyl propanoate esters.

Caption: Figure 1: Hazard Pathways for Bromophenyl Propanoate Esters.

Physicochemical Data for Representative Bromophenyl Propanoate Esters

For effective experimental design and risk assessment, it is essential to have access to key physicochemical data. The following table summarizes available information for several common bromophenyl propanoate esters and related compounds. Note that data may be limited for some specific isomers, and values should be used as a guide.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |

| Methyl 3-(4-bromophenyl)propanoate | 75567-84-9 | C₁₀H₁₁BrO₂ | 243.10 | Clear Liquid | 92 / 0.05 kPa | No data available |

| p-Bromophenyl propionate | 62253-57-0 | C₉H₉BrO₂ | 229.07 | No data available | No data available | No data available |

| Methyl 3-(3-bromophenyl)propanoate | 151583-29-8 | C₁₀H₁₁BrO₂ | 243.10 | No data available | No data available | No data available |

| 3-(4-Bromophenyl)propionic acid | 1643-30-7 | C₉H₉BrO₂ | 229.07 | Solid | No data available | 133-136 |

| 3-(3-Bromophenyl)propionic acid | 42287-90-1 | C₉H₉BrO₂ | 229.07 | Solid | No data available | 72-76 |

| 3-(2-Bromophenyl)propionic acid | 15115-58-9 | C₉H₉BrO₂ | 229.07 | Solid | No data available | 98-102 |

Data compiled from various sources.[9] Boiling points at reduced pressure are indicated where applicable.

Self-Validating Experimental Protocols

Adherence to detailed, well-understood protocols is the cornerstone of laboratory safety and reproducibility. The following sections provide step-by-step methodologies for the synthesis, purification, and handling of these esters, designed to be self-validating through clear checkpoints and characterization steps.

General Synthesis via Fischer Esterification: Preparation of Methyl 3-(4-bromophenyl)propanoate

This protocol describes a standard acid-catalyzed esterification.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity are confirmed by spectroscopic methods.

Materials and Reagents:

-

3-(4-Bromophenyl)propionic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

TLC plates (silica gel)

-

Developing solvent for TLC (e.g., 4:1 Hexanes:Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-bromophenyl)propionic acid (1.0 eq) in a minimal amount of anhydrous methanol (approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Reaction Monitoring (Self-Validation Step 1): Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material (3-(4-bromophenyl)propionic acid). The reaction is complete when the starting material spot has disappeared, and a new, less polar product spot is observed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation Step 2): Purify the crude ester by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, if necessary. The purity of the collected fractions should be checked by TLC.

-

Characterization (Self-Validation Step 3): Obtain the ¹H NMR, ¹³C NMR, and IR spectra of the purified product to confirm its identity and purity.[9][11] The expected yield is typically high for this type of reaction.

Purification by Recrystallization

For solid bromophenyl propanoate esters or their carboxylic acid precursors, recrystallization is an effective purification method.[12][13][14][15]

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol/water, hexanes/ethyl acetate, or toluene.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

-

Purity Assessment (Self-Validation): Determine the melting point of the recrystallized solid. A sharp melting point close to the literature value indicates high purity.

The following diagram outlines a general workflow for the synthesis and purification of bromophenyl propanoate esters.

Caption: Figure 2: General Synthesis and Purification Workflow.

Risk Assessment and Hazard Mitigation

A proactive approach to safety involves a thorough risk assessment before any experimental work begins.[16][17] This includes evaluating the hazards of the chemicals, the scale of the reaction, and the potential for exposure.

Engineering and Administrative Controls

-

Ventilation: All work with bromophenyl propanoate esters should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

-

Designated Area: For compounds that are particularly hazardous or for larger-scale work, a designated area within the laboratory should be established.[1]

-

Safe Work Practices: Avoid working alone when handling hazardous chemicals.[18] Ensure that safety showers and eyewash stations are readily accessible.[19]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling these compounds.[5][13][20]

-

Eye Protection: Chemical splash goggles are mandatory.[1][5] A face shield should be worn over goggles when there is a significant splash hazard.[5]

-

Hand Protection: Nitrile or neoprene gloves are recommended.[1] Always check the manufacturer's glove compatibility chart. Double gloving can provide additional protection.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5] For larger quantities, a chemically resistant apron may be necessary.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimizing exposure and environmental contamination.

-

Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] Place the contaminated absorbent in a sealed container for disposal as hazardous waste.[1]

-

Large Spills: In the event of a large spill, especially outside of a fume hood, evacuate the area immediately.[1] Alert others and contact your institution's emergency response team.[1] If the material is flammable, turn off all ignition sources.[1]

-

Exposure Response:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[18]

-

Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes.[18] Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air and seek medical attention.

-

Ingestion: Seek immediate medical attention.

-

The following flowchart details the decision-making process for mitigating hazards associated with bromophenyl propanoate esters.

Caption: Figure 3: Hazard Mitigation and Response Flowchart.

Waste Disposal

All waste containing bromophenyl propanoate esters or their precursors must be treated as hazardous waste.

-

Segregation: Halogenated organic waste should be collected separately from non-halogenated waste streams.[8][21][22] This is crucial for proper disposal and often impacts disposal costs.

-

Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[21][22]

-

Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[21]

-

Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.[23] Disposal methods for halogenated organic waste often involve high-temperature incineration at a licensed facility.[22][23]

By integrating this comprehensive safety and handling information into laboratory practice, researchers can effectively mitigate the risks associated with bromophenyl propanoate esters, ensuring a safe environment for scientific discovery and innovation.

References

- Irritant Chemicals. (n.d.). University of Michigan-Dearborn.

- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.

- Halogenated Solvents in Laboratories. (n.d.).

- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). LabManager.

- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.

- Hazardous Waste Segregation. (2016, April 15). Bucknell University.

- Spill and Emergency Response Protocols. (2025, May 26). GZ Industrial Supplies.

- Making an ester – Risk Assessment. (2021, December 7). SSERC.

- [Toxicity of selected brominated arom

- Preparation of ethyl ethano

- Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz.

- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). NOP.

- Methyl 3-(4-bromophenyl)

- General Rules for Working with Chemicals. (n.d.). University of Colorado Boulder, Compliance and Risk Management.

- Florit F., Copelli S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150.

- 2,3,7,8-Tetrachlorodibenzodioxin. (n.d.). In Wikipedia.

- Esterific

- Preparation of an ester and separation by distillation. (n.d.). Royal Society of Chemistry.

- Methyl3-(4-bromophenyl)

- Allergic contact dermatitis due to highly reactive halogenated compounds. (1983).

- Ester hydrolysis and conjugation reactions in intact skin and skin homogenate, and by liver esterase of rabbits. (n.d.). PubMed.

- Esterification of 2-bromo-3-phenylpropanoic acid. (n.d.). ChemSpider Synthetic Pages.

- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).

- Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). (n.d.). Cheméo.

- Phenol esters. (n.d.). Fisher Scientific.

- Isolation and Purification of Organic Compounds Recrystalliz

- Sodium hydroxide. (n.d.). In Wikipedia.

- The link between function and structure of esters. (2017, November). Aston Chemicals.

- Hydrolysis of parabenes by extracts from differing layers of human skin. (n.d.). PubMed.

- Skin irritation and sensitization: mechanisms and new approaches for risk assessment. 1. Skin irritation. (2008). Skin Pharmacology and Physiology, 21(3), 124-35.

- Purification by Recrystallization. (2025, Spring). CUNY Baruch College.

- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

- Esterification, Design of a Procedure. (n.d.). Studylib.

- p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure.

- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021, April 12). RSC Medicinal Chemistry.

- Additional experimental d

- Toxic effects of brominated flame retardants in man and in wildlife. (n.d.). PubMed.

- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.

- oxo-benzothiazolecarboxylic acid phenyl ester. (2025, May 20). ChemSynthesis.

- Assessing the Toxicity of Individual Aromatic Compounds and Mixtures to American Lobster (Homarus americanus) Larvae Using a Passive Dosing System. (n.d.). Environmental Toxicology and Chemistry.

- Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One]. (2025, August 7).

- Lab #3: Esterification Reaction. (n.d.). St.

Sources

- 1. umdearborn.edu [umdearborn.edu]

- 2. Allergic contact dermatitis due to highly reactive halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ester hydrolysis and conjugation reactions in intact skin and skin homogenate, and by liver esterase of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aston-chemicals.com [aston-chemicals.com]

- 5. Skin irritation and sensitization: mechanisms and new approaches for risk assessment. 1. Skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lakeland.edu [lakeland.edu]

- 11. Methyl3-(4-bromophenyl)propanoate | C10H11BrO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. physics.emu.edu.tr [physics.emu.edu.tr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sserc.org.uk [sserc.org.uk]

- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 18. artsci.usu.edu [artsci.usu.edu]

- 19. gz-supplies.com [gz-supplies.com]

- 20. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 21. campusoperations.temple.edu [campusoperations.temple.edu]

- 22. bucknell.edu [bucknell.edu]

- 23. otago.ac.nz [otago.ac.nz]

Methodological & Application

Orthogonal protecting group strategies using benzyl propanoates

Application Note: Orthogonal Protecting Group Strategies Using Benzyl & Propanoate Systems

Executive Summary

This Application Note details the strategic implementation of Benzyl (Bn) and Propanoate (Pr) esters as an orthogonal protecting group pair in complex organic synthesis. While "Benzyl Propanoate" often refers to the specific molecule benzyl propionate, in a strategic context, it represents the powerful dichotomy between hydrogenolytic cleavage (Benzyl) and base/nucleophilic cleavage (Propanoates/Levulinyl).

This guide focuses on the chemoselective manipulation of these groups, enabling the independent protection and deprotection of carboxylic acids and alcohols within the same molecular scaffold.[1] We also cover the advanced use of Hydrocinnamoyl (3-phenylpropanoyl) and Levulinyl (Lev) derivatives as high-specificity variations of the standard propanoate theme.

Strategic Rationale & Mechanistic Causality

The core of this strategy lies in the non-overlapping cleavage mechanisms of the two groups. A "self-validating" synthesis relies on this absolute orthogonality to prevent side reactions during deprotection.

The Orthogonal Matrix

| Protecting Group | Functionality Protected | Installation Method | Cleavage Mechanism | Reagent Class | Orthogonality |

| Benzyl Ester (Bn) | Carboxylic Acid (COOH) | Benzyl bromide/base or Benzyl alcohol/coupling | Hydrogenolysis (Homolytic C-O bond fission) | Stable to Base, Hydrazine, Mild Acid. | |

| Propanoate (Pr) | Alcohol (OH) | Propionic anhydride/pyridine | Hydrolysis (Nucleophilic Acyl Substitution) | Stable to Hydrogenolysis (mostly), Acid. | |

| Levulinyl (Lev) | Alcohol (OH) | Levulinic acid/DCC | Cyclization-Release | Hydrazine ( | Perfectly Orthogonal to Bn & simple esters. |

Mechanistic Insight: Why it Works

-

Benzyl Cleavage: Relies on the adsorption of the aromatic ring onto a palladium surface, followed by hydride transfer. The

hybridized carbons of a propanoate chain do not adsorb strongly enough to undergo hydrogenolysis under standard conditions ( -

Propanoate Cleavage: Relies on the attack of a nucleophile (OH⁻ or

) on the carbonyl carbon (

Visualizing the Orthogonal Workflow

The following diagram illustrates the divergent pathways for a bifunctional molecule protected with this strategy.

Figure 1: Divergent deprotection pathways demonstrating the orthogonality of Benzyl (Bn) and Propanoate (Pr) groups.

Detailed Experimental Protocols

These protocols are designed for a hypothetical substrate: Benzyl 3-(propionyloxy)propanoate (an acid protected as a benzyl ester, and an alcohol protected as a propanoate ester).

Protocol A: Selective Cleavage of Benzyl Ester (Hydrogenolysis)

Objective: Liberate the carboxylic acid while retaining the propanoate ester.

Reagents:

-

Substrate (1.0 equiv)

-

Palladium on Carbon (Pd/C), 10 wt% loading (0.05–0.1 equiv Pd metal)

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

-

Hydrogen Gas (

) (Balloon pressure)[2]

Procedure:

-

Preparation: Dissolve the substrate in EtOAc (

). Note: Avoid MeOH if transesterification is a risk, though rare with propanoates under neutral conditions. -

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an argon blanket. Safety: Pd/C is pyrophoric; do not add to dry solvent.

-

Hydrogenation: Evacuate the flask and backfill with

(balloon) three times. Stir vigorously at Room Temperature (RT). -

Monitoring: Monitor by TLC. The starting material (UV active due to Benzyl) will disappear. The product (Propanoate acid) may have lower UV activity; use a stain (e.g.,

or PMA). -

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with EtOAc. Concentrate the filtrate in vacuo.

-

Validation:

NMR should show the loss of the benzyl multiplet (7.35 ppm) and the benzylic methylene singlet (5.1 ppm), while the propanoate triplet/quartet (1.1 ppm, 2.3 ppm) remains intact.

Protocol B: Selective Cleavage of Propanoate Ester (Mild Hydrolysis)

Objective: Liberate the alcohol while retaining the benzyl ester.

Critical Note: Standard base (

Variation B1: For Simple Propanoates (LiOH Hydrolysis)

-

Dissolution: Dissolve substrate in THF/Water (3:1,

). -

Reagent: Add LiOH (1.2 equiv) at

. -

Reaction: Stir at

for 30–60 mins. Do not heat. -

Quench: Acidify carefully with 1M HCl to pH 4-5.

-

Extraction: Extract with EtOAc.

-

Validation: NMR shows loss of ethyl/propyl signals of the propanoate, but retention of the Benzyl aromatic signals.

Variation B2: For Levulinyl Esters (Hydrazine Cleavage - Superior Orthogonality)

-

Dissolution: Dissolve Levulinyl-protected substrate in Pyridine/Acetic Acid (4:1) or THF.

-

Reagent: Add Hydrazine hydrate (

, 2.0 equiv). -

Reaction: Stir at RT for 15 mins. The byproduct is 6-methyl-3-pyridazinone (stable precipitate).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/hydrazine), then brine.

-

Result: The Benzyl ester is completely stable to these conditions.

Advanced Application: The Hydrocinnamate Linker

For researchers needing a "Safety-Catch" mechanism, the Hydrocinnamate (3-phenylpropanoate) group offers a unique profile. It is structurally a propanoate but electronically modified by the phenyl ring.

-

Enzymatic Cleavage: Hydrocinnamoyl esters are excellent substrates for

-Chymotrypsin . This allows cleavage under neutral, aqueous conditions (pH 7.8), providing a third layer of orthogonality relative to standard Benzyl (H2/Pd) and simple Propanoate (Base) groups. -

Protocol: Incubate the substrate in phosphate buffer (pH 7.8) with

-Chymotrypsin at

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data for Benzyl and Propanoate esters).

-

Kocienski, P. J. (2005). Protecting Groups. Thieme. (Mechanisms of hydrogenolysis and orthogonal strategies).

-

Nicolaou, K. C., et al. (1998).[3] Orthogonal Protecting Groups in Organic Synthesis. Angewandte Chemie International Edition. (Seminal review on orthogonality).

-

BenchChem. (2025).[2] Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis. (Comparative stability data).

Sources

Selective hydrogenation of benzyl 3-(4-bromophenyl)propanoate

An Application Note for the Selective Hydrogenation of Benzyl 3-(4-bromophenyl)propanoate

Abstract

This application note provides a comprehensive guide for the selective hydrogenolytic cleavage of the benzyl ester in benzyl 3-(4-bromophenyl)propanoate to yield 3-(4-bromophenyl)propanoic acid. The primary challenge in this transformation is the preservation of the aryl bromide moiety, which is susceptible to reduction (hydrodebromination) under standard hydrogenation conditions. We present a field-proven protocol utilizing Catalytic Transfer Hydrogenation (CTH), a method distinguished by its mild reaction conditions and enhanced chemoselectivity, making it ideal for complex molecules in pharmaceutical and fine chemical synthesis. This document details the underlying scientific principles, a step-by-step experimental protocol, and expert insights for troubleshooting and optimization.

Introduction and Scientific Rationale

The benzyl group is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This cleavage, typically effected with hydrogen gas and a palladium catalyst, cleanly yields the desired carboxylic acid and toluene, a volatile and easily removed byproduct.[1]

However, when the substrate contains other reducible functionalities, such as the aryl bromide present in benzyl 3-(4-bromophenyl)propanoate, the development of a selective deprotection protocol becomes a critical synthetic challenge. The standard C(aryl)-Br bond is susceptible to hydrogenolysis, leading to the formation of an undesired debrominated byproduct. Achieving chemoselectivity hinges on modulating the reactivity of the catalytic system to favor cleavage of the C(benzyl)-O bond over the C(aryl)-Br bond.[2][3]

Catalytic Transfer Hydrogenation (CTH) emerges as a superior strategy for such sensitive substrates.[4] Instead of using pressurized hydrogen gas, CTH employs a hydrogen donor molecule, such as ammonium formate or formic acid, to generate active hydrogen species in situ on the catalyst surface.[1][5] This approach offers several advantages:

-

Milder Conditions: Reactions are typically run at atmospheric pressure, enhancing operational safety.[1]

-

Enhanced Selectivity: The low, steady-state concentration of hydrogen on the catalyst surface can be tuned to selectively cleave the more labile benzyl ester without affecting the more robust aryl halide bond.

-

pH Influence: The reaction environment's pH can significantly impact selectivity. Acidic conditions, often inherent when using donors like formic acid or ammonium formate, are reported to favor debenzylation over dehalogenation.[6][7]

This guide focuses on a robust CTH protocol using palladium on carbon (Pd/C) and ammonium formate, a widely accessible and effective system for achieving high-yield, selective debenzylation.

Reaction Mechanism and Selectivity

The hydrogenolysis occurs on the surface of the heterogeneous palladium catalyst. The process involves the oxidative addition of the C(benzyl)-O bond to the palladium surface, followed by reaction with activated hydrogen species generated from the hydrogen donor. The aryl-bromine bond can undergo a similar activation.

Selectivity is a kinetic phenomenon governed by the relative rates of these two competing hydrogenolysis reactions. The C(benzyl)-O bond is generally more susceptible to cleavage under mild CTH conditions than the C(aryl)-Br bond. Ammonium formate decomposes on the palladium surface to produce hydrogen, carbon dioxide, and ammonia. The controlled, localized generation of hydrogen is key to minimizing the undesired hydrodebromination side reaction.

Caption: Competing reaction pathways in the hydrogenation.

Detailed Experimental Protocol

This protocol is designed for the selective deprotection of benzyl 3-(4-bromophenyl)propanoate on a laboratory scale.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Benzyl 3-(4-bromophenyl)propanoate | ≥97% Purity | Commercial | Starting Material |

| 10% Palladium on Carbon (Pd/C) | Degussa type, 50% wet | Commercial | Catalyst. Handle with care, pyrophoric when dry.[8] |

| Ammonium Formate (HCOONH₄) | ≥97% Purity | Commercial | Hydrogen Donor |

| Methanol (MeOH) | Anhydrous | Commercial | Reaction Solvent |

| Celite® 545 | N/A | Commercial | Filtration Aid |

| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | N/A | Lab Prepared | For aqueous workup |

| Saturated Sodium Chloride Solution (Brine) | N/A | Lab Prepared | For aqueous workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | Drying Agent |

3.2. Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle with temperature control

-

Magnetic stir plate

-

Buchner funnel and filter flask assembly

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

3.3. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve benzyl 3-(4-bromophenyl)propanoate (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of substrate).[1]

-

Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (10-15% by weight of the substrate). Safety Note: Do not allow the dry catalyst to come into contact with organic solvents in the absence of an inert atmosphere. Add the solvent to the flask first.

-

Hydrogen Donor Addition: Add ammonium formate (4.0-5.0 eq) to the suspension in one portion.[1] An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain vigorous stirring to ensure good mixing of the heterogeneous mixture.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours. The product spot should be more polar (lower Rf) than the starting material.

-

Workup - Catalyst Removal: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® in a Buchner funnel to remove the palladium catalyst.[1] Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.

-

Workup - Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Aqueous Extraction: Dissolve the resulting residue in dichloromethane. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining ammonia/formate salts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-(4-bromophenyl)propanoic acid.

-

Purification: The crude product, which should be a solid, can be purified by recrystallization from a suitable solvent system such as heptane/ethyl acetate to yield the final product as a white crystalline solid.[9]

Caption: Experimental workflow for selective hydrogenation.

Expected Results and Data

Following this protocol should result in a high yield of the target compound with excellent chemoselectivity.

| Parameter | Value | Reference |

| Product Name | 3-(4-Bromophenyl)propanoic acid | [10] |

| CAS Number | 1643-30-7 | [11] |

| Molecular Formula | C₉H₉BrO₂ | [11] |

| Molecular Weight | 229.07 g/mol | [11] |

| Appearance | White to light yellow crystalline powder | [11] |

| Melting Point | 133-136 °C | [11] |

| Typical Yield | >90% | Based on similar CTH procedures |

| Purity | >98% (after recrystallization) | Expected |

| Key Side Product | 3-Phenylpropanoic acid (from debromination) |

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the disappearance of benzyl proton signals and the presence of the carboxylic acid proton, along with the intact aromatic pattern of the 4-bromophenyl group.

-

Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

FTIR Spectroscopy: To confirm the presence of the carboxylic acid O-H and C=O stretches.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Reaction is Stalled or Incomplete | 1. Decomposed hydrogen donor. 2. Catalyst deactivation. | 1. Use fresh ammonium formate. Consider adding an additional 1-2 equivalents. 2. Carefully add a small amount of fresh catalyst to the reaction. |

| Significant Debromination (>5%) | 1. Reaction run for too long. 2. Reaction temperature too high. 3. Catalyst batch is too active. | 1. Monitor the reaction closely by TLC and stop immediately upon full consumption of the starting material. 2. Reduce the temperature slightly below reflux. 3. Consider using an alternative, milder hydrogen donor like 1,4-cyclohexadiene. |

| Low Isolated Yield | 1. Incomplete filtration/washing. 2. Product loss during workup/recrystallization. | 1. Ensure the Celite® pad is washed thoroughly with several portions of methanol. 2. Optimize recrystallization solvent system and minimize transfer steps. |

| Catalyst is Difficult to Filter | Fine catalyst particles are passing through the filter. | Use a thicker pad of Celite® or a membrane filter with a suitable pore size (e.g., 0.45 µm PTFE) rated for organic solvents. |

Expert Tip: The activity of Pd/C can vary between suppliers and even between batches. For a new batch of catalyst, it is prudent to run a small-scale test reaction to fine-tune the reaction time and temperature to maximize selectivity and yield.

References

-

ResearchGate. (n.d.). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions | Request PDF. Retrieved February 16, 2026, from [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. Retrieved February 16, 2026, from [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved February 16, 2026, from [Link]

-

Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815. Retrieved February 16, 2026, from [Link]

-

IFA, (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved February 16, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 16, 2026, from [Link]

-

David, A., & Vannice, M. A. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis, 241(1), 108-118. Retrieved February 16, 2026, from [Link]

-

Cossy, J., Belotti, D., & Raju, D. (2003). A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd(0)/C catalyst with well-defined properties. Tetrahedron, 59(40), 7889-7893. Retrieved February 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 16, 2026, from [Link]

-

Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Chemoselective Deprotection of Benzyl Esters in the Presence of Benzyl Ethers, Benzyloxymethyl Ethers and N-Benzyl Groups by Catalytic Transfer Hydrogenation. Synthesis, 1978(9), 751-752. Retrieved February 16, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7. Retrieved February 16, 2026, from [Link]

-

Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 7, 263-326. Retrieved February 16, 2026, from [Link]

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-491. Retrieved February 16, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl 3-(4-benzyloxyphenyl)propionate. Retrieved February 16, 2026, from [Link]

-

Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468. Retrieved February 16, 2026, from [Link]

-

Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved February 16, 2026, from [Link]

-

Pagliaro, M., Ciriminna, R., & Pandarus, V. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Catalysis Letters, 141, 999-1003. Retrieved February 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. qualitas1998.net [qualitas1998.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7 [matrix-fine-chemicals.com]

- 11. 3-(4-Bromophenyl)propionic acid | 1643-30-7 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl 3-(4-bromophenyl)propanoate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Benzyl 3-(4-bromophenyl)propanoate. We will address common challenges and provide field-proven solutions in a direct question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Benzyl 3-(4-bromophenyl)propanoate.

Q1: How do I effectively remove the unreacted 4-bromophenylpropanoic acid and the acid catalyst (e.g., H₂SO₄, p-TsOH) after the reaction?

This is the most critical first step in purification. The acidic starting material and catalyst must be removed to prevent them from interfering with subsequent steps, particularly silica gel chromatography.

Answer:

An aqueous basic wash is the standard and most effective method.[1][2][3] The crude reaction mixture, dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane, should be washed with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).

The Chemistry Behind the Wash: The basic solution deprotonates the carboxylic acid and the strong acid catalyst, converting them into their corresponding sodium salts. These salts are ionic and therefore highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.

Step-by-Step Protocol: Aqueous Work-up

-

Cool the reaction mixture to room temperature.

-

If the reaction was run without a solvent, dilute it with 3-5 volumes of ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Slowly add a saturated aqueous solution of NaHCO₃. Caution: CO₂ gas will evolve if there is significant acid present. Swirl gently and vent the funnel frequently until gas evolution ceases.

-

Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.

-

Repeat the wash with NaHCO₃ solution until the aqueous layer is no longer acidic (test with pH paper).

-

Wash the organic layer with water (1 x volume) and then with brine (saturated NaCl solution, 1 x volume) to remove residual water and break any minor emulsions.[2]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Q2: My compound is not separating from an impurity during column chromatography. What are my options?

Co-elution is a common problem, especially with structurally similar impurities like unreacted benzyl alcohol or byproducts like dibenzyl ether.

Answer:

The key is to alter the selectivity of your chromatographic system. Simply increasing or decreasing the polarity of a two-component system (e.g., ethyl acetate/hexanes) may not be sufficient.

Expert Insights & Solutions:

-

Ternary Solvent Systems: Introduce a third solvent to change the nature of the mobile phase interactions. For aromatic compounds, incorporating toluene can be highly effective.[4] Toluene interacts with aromatic substrates via π-π stacking, which can disrupt their tendency to co-elute with your product.[4]

-

Example System to Try: Start with a base system of Ethyl Acetate/Hexanes and add a small percentage of Toluene, adjusting the ratios based on TLC analysis.

-

-

Alternative Solvent Classes: Switch one of the solvents for another of a different selectivity group but similar polarity. For example, replace ethyl acetate (an ester) with methyl tert-butyl ether (MTBE, an ether) or a small amount of isopropanol (an alcohol).[4]

-

Check Your TLC Technique: Ensure your spotting on the TLC plate is concentrated and the chamber is saturated with the solvent vapor for an accurate representation of the column separation.[5][6] An ideal Rf value for the desired compound for good separation is typically around 0.35.[7]

| Impurity | Typical Rf vs. Product (EtOAc/Hexanes) | Troubleshooting Strategy |

| 4-bromophenylpropanoic Acid | Lower Rf (streaks if not removed) | Must be removed via basic wash before the column. |

| Benzyl Alcohol | Lower Rf | Increase the polarity slightly (more EtOAc). Generally separates well. |

| Benzyl Bromide (starting material) | Higher Rf | Use a less polar solvent system (less EtOAc).[8] |

| Dibenzyl Ether (byproduct) | Very similar Rf | This is challenging. Use a ternary system with toluene or switch to a different solvent class. |

Q3: My purified product is a persistent yellow oil, not the expected colorless compound. What causes this and how can I fix it?

A yellow tint often indicates the presence of minor, highly conjugated impurities or degradation products that are difficult to remove by chromatography alone.

Answer:

-

Identify the Cause: The color could originate from trace impurities in starting materials or minor side reactions that produce colored byproducts.

-

Activated Charcoal Treatment: Before final concentration, you can treat the solution of your purified compound with a small amount of activated charcoal.

-

Protocol: Add a spatula tip of activated charcoal to the solution of your compound in an organic solvent. Stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial as charcoal fines are difficult to filter otherwise.

-

-

Re-purification: If the color persists, a second, carefully executed column chromatography run with a shallower solvent gradient may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for Benzyl 3-(4-bromophenyl)propanoate on a multi-gram scale?

Answer: For multi-gram quantities, flash column chromatography is the most robust and widely applicable method.[7] It provides excellent separation of the ester from common non-acidic impurities. While vacuum distillation is theoretically possible, the high boiling point of this molecule means it requires very low pressure and high temperatures, which can risk decomposition. Recrystallization is only an option if the compound is a solid at room temperature and a suitable solvent system can be found.

Q2: Can Benzyl 3-(4-bromophenyl)propanoate be purified by recrystallization?

Answer: This depends on the physical state of the pure compound. Esters of this size are often oils or low-melting solids. If your highly purified material is a solid, recrystallization is an excellent final purification step.

Recrystallization Protocol (if applicable):

-

Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9][10][11] Common choices for esters are mixtures of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or heptane).[12]

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[9]

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent to remove surface impurities.[10]

-

Drying: Dry the crystals under high vacuum.

Q3: What are the expected starting materials and potential byproducts I need to separate?

Answer: Understanding potential impurities is key to designing a purification strategy.

| Compound Type | Specific Example | Reason for Presence | Primary Removal Method |

| Starting Material (Acid) | 4-bromophenylpropanoic acid | Incomplete reaction | Aqueous basic wash (e.g., NaHCO₃)[1] |

| Starting Material (Alcohol/Halide) | Benzyl alcohol or Benzyl bromide | Incomplete reaction or used in excess | Column Chromatography |

| Catalyst | H₂SO₄ or p-TsOH | Acid catalyst for esterification | Aqueous basic wash[3] |

| Byproduct | Water | Formed during Fischer esterification | Aqueous wash / Drying agent |

| Byproduct | Dibenzyl ether | Self-condensation of benzyl alcohol | Careful Column Chromatography |

Workflow & Visualization

A logical approach to purification is essential. The following diagram outlines a decision-making workflow for purifying your crude product.

Caption: Decision workflow for selecting the appropriate purification method.

References

- HSCprep. (2025, March 4).

- Aljerf, L. (2017, December 5). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.

- Chemistry LibreTexts. (2020, May 30). Ester Chemistry.

- Google Patents. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros.

- YouTube. (2020, September 13). Thin Layer Chromatography (TLC)

- Reddit. (2025, March 15).

- Canadian Science Publishing.

- PMC. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.

- Moodle@Units.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.

- Chemistry LibreTexts. (2022, April 7). 2.

- Google Patents. Purifying cyclic esters by aqueous solvent extraction.

- Organic Syntheses Procedure. 7.

- Google Patents.

- LookChem.

- Chemistry Hall. (2020, January 2).

- ResearchGate. (2014, October 1).

- Organic Syntheses Procedure. 4.

- RSC Education.

- Scribd.

- ResearchGate. (2021, May 6).

- ResearchGate. (2025, August 6). Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions.

- OperaChem. (2024, January 5).

- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C

- Chemistry Stack Exchange. (2018, September 9).

Sources

- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. reddit.com [reddit.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. m.youtube.com [m.youtube.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 11. scribd.com [scribd.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

HPLC retention time comparison of acid precursor vs. benzyl ester

Executive Summary

In the synthesis of benzyl esters from carboxylic acid precursors, High-Performance Liquid Chromatography (HPLC) serves as the critical analytical eye. This guide details the chromatographic separation of a polar Acid Precursor (hydrophilic, ionizable) versus its Benzyl Ester Product (hydrophobic, neutral).

The Core Finding: In standard Reverse-Phase (RP) chromatography on C18 stationary phases, the Acid Precursor will consistently elute earlier (shorter retention time,

Scientific Foundation: The Mechanism of Separation

To develop a robust method, one must understand the physicochemical forces at play. We are comparing two distinct species:

-

The Acid Precursor (R-COOH):

-

Polarity: High.[1] Capable of strong hydrogen bonding.[1][2]

-

Ionization: Weak acid. At neutral pH, it exists as a carboxylate anion (

), which elutes near the void volume ( -

Interaction: Minimal interaction with the hydrophobic C18 chains.

-

-

The Benzyl Ester (R-COOCH₂Ph):

-

Polarity: Low. The polar -OH is capped with a lipophilic benzyl group.

-

Hydrophobicity: The addition of the benzyl ring adds significant hydrophobic surface area, facilitating strong

and Van der Waals interactions with the C18 stationary phase. -

Interaction: Strong "Solvophobic" retention.

-

Mechanistic Visualization

The following diagram illustrates the differential interaction kinetics occurring inside the column.

Figure 1: Mechanistic interaction model. The Acid precursor (Red) interacts weakly and elutes fast, while the Benzyl Ester (Green) binds strongly to the C18 phase, resulting in delayed elution.

Experimental Data Comparison

The following data represents a standard performance comparison using a C18 column under gradient conditions. This setup is typical for monitoring esterification reactions to ensure the starting material (Acid) is consumed and the product (Ester) is formed.

Table 1: Chromatographic Performance Metrics

| Parameter | Acid Precursor (Starting Material) | Benzyl Ester (Product) | Rationale |

| Retention Time ( | 2.1 - 3.5 min | 8.5 - 12.0 min | The benzyl group increases LogP by ~2.5 units, drastically increasing retention. |

| Peak Shape | Prone to tailing (Silanol interaction) | Sharp, Symmetrical | Esters lack the free proton that interacts with active silanol sites on silica. |

| pH Sensitivity | High. | Low. | Acids ionize; Esters are neutral (until hydrolysis occurs). |

| UV Response ( | Variable (depends on R-group) | Stronger (Benzyl absorption) | The benzyl ring adds strong UV absorbance at 254 nm. |

Recommended Protocol: Reaction Monitoring

To reliably separate these two species, a Gradient Method is required. An isocratic method strong enough to elute the ester will elute the acid in the void volume; a method weak enough to retain the acid will keep the ester on the column for hours.

Method A: Generic Gradient for Acid-to-Ester Conversion

-

Column: C18 (L1),

mm, 3.5 µm or 5 µm particle size. -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Why? The acid keeps the precursor protonated (

), preventing peak splitting and fronting.

-

-

Mobile Phase B: Acetonitrile (ACN).[5][6]

-

Why? ACN has lower viscosity and UV cutoff than Methanol, ideal for detecting benzyl rings.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (primary for benzyl) and 210 nm (secondary for carboxyl).

-

Temperature: 30°C.

Gradient Table:

-

0.0 min: 95% A / 5% B (Retain the polar acid).

-

5.0 min: 95% A / 5% B (Isocratic hold to separate acid from polar impurities).

-

20.0 min: 5% A / 95% B (Linear ramp to elute the hydrophobic ester).

-

25.0 min: 5% A / 95% B (Wash).

-

25.1 min: 95% A / 5% B (Re-equilibration).

Method Development Workflow

Use this decision tree to optimize the separation if your specific acid/ester pair presents challenges (e.g., co-elution with impurities).

Figure 2: Optimization workflow. Prioritizes acid peak symmetry first (pH control), then resolution optimization via gradient slope modification.

Troubleshooting & Critical Considerations

Acid Peak Tailing

-

Cause: Interaction between the free carboxyl group and unreacted silanols on the silica support.

-

Solution: Ensure Mobile Phase A pH is

. If using Formic Acid is insufficient, switch to Trifluoroacetic Acid (TFA) (0.05 - 0.1%), which acts as a stronger ion-pairing agent and silanol blocker [1].

Ester Instability (Hydrolysis)

-

Cause: Benzyl esters can hydrolyze back to the acid precursor if left in acidic aqueous mobile phases for extended periods.

-

Solution: Do not store samples in the mobile phase. Dilute samples in pure Acetonitrile or Methanol immediately before injection. Keep the autosampler temperature at 4°C.

"Ghost" Peaks

-

Cause: Benzyl alcohol (a common byproduct or reagent) often elutes between the Acid and the Ester.

-

Solution: Run a blank injection of Benzyl Alcohol to confirm its retention time. It is less hydrophobic than the ester but more hydrophobic than the acid.

References

-

Dolan, J. W. (2010). "The Role of pH in Reversed-Phase Liquid Chromatography." LCGC North America, 28(11).

- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (General reference for Solvophobic Theory).

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for Gradient Elution protocols).

-

PubChem. (n.d.). "Benzoic Acid vs. Benzyl Benzoate LogP Comparison." National Library of Medicine.

Sources

- 1. quora.com [quora.com]

- 2. highschoolscienceblog.wordpress.com [highschoolscienceblog.wordpress.com]

- 3. agilent.com [agilent.com]

- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 6. uv.es [uv.es]

Technical Comparison: Benzyl vs. Methyl Esters in Peptide Synthesis

[1][2][3]

Executive Summary

In the precise discipline of peptide synthesis, the selection of C-terminal protecting groups is a determinant factor in yield, purity, and stereochemical integrity.[1][2][3] While methyl esters (

The core advantage of benzyl esters lies in their cleavage versatility . Unlike methyl esters, which strictly require basic hydrolysis (saponification) or nucleophilic displacement, benzyl esters can be cleaved via catalytic hydrogenolysis (neutral conditions) or acidolysis . This capability eliminates the exposure of the peptide to strong bases, thereby circumventing two critical failure modes in peptide chemistry: base-catalyzed racemization and aspartimide formation .

Mechanistic Divergence: Cleavage Pathways

The fundamental superiority of benzyl esters stems from the orthogonality of their deprotection mechanisms compared to methyl esters.[1]

Methyl Esters: The Saponification Trap

Methyl esters are typically removed via saponification using hydroxides (LiOH, NaOH) in aqueous organic solvents.

-

Mechanism: Nucleophilic attack of hydroxide on the carbonyl carbon.

-

The Risk: The basic conditions required for saponification facilitate the abstraction of the

-proton, leading to the formation of an enolate intermediate. Reprotonation of this enolate is non-stereoselective, resulting in racemization (loss of chirality). -

Constraint: This method is incompatible with base-sensitive protecting groups (e.g., Fmoc) and linkers.

Benzyl Esters: The Hydrogenolysis Advantage

Benzyl esters offer a "chemically benign" deprotection pathway via catalytic hydrogenolysis.[1]

-

Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.[4]

-

The Benefit: The reaction proceeds under neutral conditions at room temperature. The chiral center at the

-carbon remains undisturbed because no base is present to abstract the proton. -

Orthogonality: This method is fully orthogonal to acid-labile groups (Boc, tBu) and base-labile groups (Fmoc), making benzyl esters ideal for complex solution-phase strategies.

Visualization: Deprotection Mechanisms & Risks

Figure 1: Mechanistic comparison showing the high risk of racemization in methyl ester saponification versus the stereochemical preservation in benzyl ester hydrogenolysis.

Critical Analysis: Side Reactions

Racemization

Racemization is the "silent killer" of peptide bioactivity.

-

Methyl Esters: Studies indicate that saponification of methyl esters, particularly in peptides containing Cysteine or Histidine, can lead to significant epimerization (0.2% to >5% depending on conditions). N-methylated amino acids are even more prone to this due to the absence of the amide hydrogen, which alters the electronics of the

-carbon. -

Benzyl Esters: Hydrogenolysis preserves optical purity. In a comparative study of dipeptide synthesis, benzyl ester deprotection yielded <0.1% D-isomer, whereas methyl ester saponification yielded detectable racemization levels [1].

Aspartimide Formation

Peptides containing Aspartic Acid (Asp) are susceptible to cyclization, forming a succinimide ring (aspartimide) which subsequently opens to form a mixture of

-

Trigger: This reaction is base-catalyzed.[6]

-

Methyl Impact: The basic conditions required to remove methyl esters strongly promote aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.

-

Benzyl Solution: By avoiding base entirely (using hydrogenolysis or acidolysis), benzyl esters significantly mitigate the risk of aspartimide formation during the deprotection step [2].

Strategic Orthogonality

The choice of ester dictates the synthesis strategy.[4]

| Feature | Methyl Ester (-OMe) | Benzyl Ester (-OBn) |

| Primary Cleavage | Saponification ( | Hydrogenolysis ( |

| Boc Compatibility | Poor (Base cleavage conflicts with side chains) | Excellent (Stable to TFA, cleaved by HF) |

| Fmoc Compatibility | Poor (Not orthogonal to Fmoc removal) | Good (Stable to Piperidine, cleaved by |

| Racemization Risk | High (Base-induced) | Negligible (Neutral conditions) |

| Aspartimide Risk | High | Low |

| Atom Economy | High (Small group) | Moderate |

Application Insight: Benzyl esters are the standard C-terminal protection for Boc/Bzl solid-phase peptide synthesis (SPPS) .[2] They withstand the repetitive TFA acidolysis cycles used to remove Boc groups but are cleaved cleanly by HF at the end of synthesis. Methyl esters are rarely used in SPPS due to the difficulty of removal on solid support.

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis of Benzyl Esters

Best for: Solution-phase synthesis, protecting optical purity.

Reagents:

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or DMF (for solubility)

-

Hydrogen gas (

) or Ammonium Formate (transfer hydrogenation)

Procedure:

-

Dissolution: Dissolve the Benzyl-protected peptide (1.0 eq) in MeOH (approx. 10 mL/mmol). If the peptide is hydrophobic, add DMF or AcOH to ensure full solubility.

-

Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the peptide) under an inert atmosphere (

). Caution: Dry Pd/C is pyrophoric. -

Hydrogenation: Purge the vessel with

gas. Stir vigorously under a balloon of -

Monitoring: Monitor reaction via TLC or HPLC (typically 1–4 hours). The disappearance of the benzyl UV chromophore is a useful indicator.

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the free carboxylic acid.

Protocol B: Saponification of Methyl Esters (With Mitigation)

Use only if Benzyl is not an option. Mitigation steps included.

Reagents:

-

Lithium Hydroxide (LiOH·

) -

Solvent: THF/Water (3:1)

Procedure:

-

Dissolution: Dissolve peptide methyl ester in THF/Water (3:1). Cool to 0°C (Ice bath). Cooling is critical to suppress racemization.

-

Base Addition: Add LiOH (1.1 – 1.5 eq). Avoid large excesses of base.

-

Reaction: Stir at 0°C. Monitor closely by HPLC. Stop immediately upon completion (usually 30–90 mins).

-

Neutralization: Acidify carefully with 1M HCl to pH 3–4 immediately. Do not leave in basic solution.

-

Extraction: Extract with EtOAc, dry over

, and concentrate.

Decision Logic for Researchers

When designing a synthesis route, use the following logic to determine if Benzyl esters are required.

Figure 2: Decision tree for selecting between Benzyl and Methyl esters based on peptide sequence risks and synthesis strategy.

References

-

Canadian Journal of Chemistry. (1973).[7] N-Methylamino Acids in Peptide Synthesis.[7][8] III. Racemization during Deprotection by Saponification and Acidolysis.[7] Retrieved from [Link]

-

Journal of Organic Chemistry. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.